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molecular formula C9H14N2O2S B1344739 tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate CAS No. 185747-16-4

tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate

Cat. No. B1344739
M. Wt: 214.29 g/mol
InChI Key: LPVMUQICXQOGRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07563901B2

Procedure details

A solution (2 L) of 1.33 kg of 2-t-butoxy carbonylaminomethylthiazole in ethyl acetate was added to an aqueous solution (20 L) of 8.6 kg of sodium acetate, and the mixture was stirred. Bromine (1.35 L) was added dropwise to this solution (internal temperature: 19 to 24° C.) over a period of 3.5 hr, and the mixture was stirred at an internal temperature of 25.5±5° C. for 14 hr. Sodium sulfite pentahydrate (180 g) was added thereto, the mixture was then extracted with 3 L of ethyl acetate, and the organic layer was washed with 1 L of water and 1.53 L of a 6 M aqueous sodium hydroxide solution. The aqueous layer was then extracted with 3 L of ethyl acetate. The organic layers were combined, were dried over anhydrous magnesium sulfate, and were filtered. The solvent was removed from the filtrate by evaporation under the reduced pressure, followed by substitution concentration twice with 2 L of ethanol to give 944 g of 5-bromo-2-t-butoxy carbonylaminomethylthiazole.
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
20 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.35 L
Type
reactant
Reaction Step Two
Name
Sodium sulfite pentahydrate
Quantity
180 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]1[S:11][CH:12]=[CH:13][N:14]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C([O-])(=O)C.[Na+].[Br:20]Br.O.O.O.O.O.S([O-])([O-])=O.[Na+].[Na+]>C(OCC)(=O)C>[Br:20][C:12]1[S:11][C:10]([CH2:9][NH:8][C:6]([O:5][C:1]([CH3:4])([CH3:2])[CH3:3])=[O:7])=[N:14][CH:13]=1 |f:1.2,4.5.6.7.8.9.10.11|

Inputs

Step One
Name
Quantity
2 L
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC=1SC=CN1
Name
Quantity
20 L
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
1.35 L
Type
reactant
Smiles
BrBr
Step Three
Name
Sodium sulfite pentahydrate
Quantity
180 g
Type
reactant
Smiles
O.O.O.O.O.S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at an internal temperature of 25.5±5° C. for 14 hr
Duration
14 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was then extracted with 3 L of ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with 1 L of water and 1.53 L of a 6 M aqueous sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with 3 L of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
were filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the filtrate by evaporation under the reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
followed by substitution concentration twice with 2 L of ethanol

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=C(S1)CNC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 944 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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